molecular formula C15H13ClFNO B8213824 2-Chloro-N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide

2-Chloro-N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide

Cat. No.: B8213824
M. Wt: 277.72 g/mol
InChI Key: CTWPVVXMCIRYIC-UHFFFAOYSA-N
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Description

2-Chloro-N-((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a fluoro-substituted biphenyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 4’-fluoro-[1,1’-biphenyl]-4-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-((4’-fluoro-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to its biphenyl structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-N-[[4-(4-fluorophenyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c16-9-15(19)18-10-11-1-3-12(4-2-11)13-5-7-14(17)8-6-13/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWPVVXMCIRYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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